molecular formula C3H6 B11944100 (313C)prop-1-ene

(313C)prop-1-ene

Cat. No.: B11944100
M. Wt: 43.07 g/mol
InChI Key: QQONPFPTGQHPMA-VQEHIDDOSA-N
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Description

(1-¹³C)Prop-1-ene (C₃H₆, with ¹³C isotopic labeling at the first carbon) is a monounsaturated hydrocarbon and a ¹³C-labeled isotopologue of propene (propylene). Its structure (CH₂=CH–¹³CH₃) makes it valuable in isotopic tracing studies, particularly in combustion chemistry, polymer science, and metabolic research. The ¹³C label at the terminal carbon enables precise tracking of reaction pathways and degradation products .

Properties

Molecular Formula

C3H6

Molecular Weight

43.07 g/mol

IUPAC Name

(313C)prop-1-ene

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2+1

InChI Key

QQONPFPTGQHPMA-VQEHIDDOSA-N

Isomeric SMILES

[13CH3]C=C

Canonical SMILES

CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (313C)prop-1-ene typically involves a multi-step synthetic route. One common method includes the halogenation of prop-1-ene-1,3-sultone to obtain a 3-halogenated intermediate. This intermediate is then subjected to an exchange reaction in the presence of a phase-transfer catalyst to yield the final product . Another method involves the use of inexpensive reagents under mild conditions to achieve high purity and yield, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound often employs processes that ensure high efficiency and safety. For instance, the use of chlorinating agents like POCl3 or PCl5 in the presence of specific catalysts can produce the compound with high yield . These methods are designed to be cost-effective and scalable, allowing for mass production.

Chemical Reactions Analysis

Types of Reactions

(313C)prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like POCl3, PCl5, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as 3-halogenated intermediates, oxidized forms, and cycloadducts. These products have applications in different fields, including battery technology and pharmaceuticals.

Scientific Research Applications

(313C)prop-1-ene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₃H₆ (¹³C at position 1)
  • Boiling point: -47.7°C (similar to unlabeled propene)
  • Isotopic purity: ≥99% (as per commercial synthesis standards)

Comparison with Similar Compounds

Isotopic Variants of Propene

(1-¹³C)Prop-1-ene is one of three possible ¹³C-labeled propene isotopologues. Differences arise in the position of isotopic labeling, affecting spectroscopic signatures and reactivity:

Property (1-¹³C)Prop-1-ene (2-¹³C)Prop-1-ene (3-¹³C)Prop-1-ene
Isotopic Position 1 2 3
¹³C NMR Shift (δC) ~115 ppm ~120 ppm ~15 ppm
Reactivity in Combustion Forms ¹³CO₂ preferentially Forms ¹³CH₃ radicals Forms unlabeled CO₂

Structural Analogues: Substituted Prop-1-enes

Sulfinyl and disulfanyl derivatives of prop-1-ene exhibit distinct reactivity and functional applications:

Compound Structure Key Properties Applications
3-(Allylsulfinyl)prop-1-ene CH₂=CH–S(O)–CH₂CH=CH₂ - Colorless oil
- 90% synthesis yield
- IR: νmax 1040 cm⁻¹ (S=O)
Catalysis, organic synthesis
3-(Ethylsulfinyl)prop-1-ene CH₂=CH–S(O)–C₂H₅ - Pale-yellow oil
- 49% synthesis yield
- HRMS: m/z 132.0452
Intermediate in agrochemicals
1,2-(2-Propenyl)-disulfane CH₂=CH–S–S–CH₂CH=CH₂ - Found in garlic
- IR: νmax 510 cm⁻¹ (S–S)
Antimicrobial agent

Comparison with (1-¹³C)Prop-1-ene :

  • Sulfinyl derivatives have higher polarity (due to S=O groups), leading to elevated boiling points compared to nonpolar (1-¹³C)prop-1-ene.
  • Disulfanyl derivatives exhibit unique biological activity, unlike the inert (1-¹³C)prop-1-ene .

Other Alkenes

Comparison with non-isotopic alkenes highlights differences in stability and industrial use:

Compound Structure Boiling Point (°C) Key Reactivity
Ethylene CH₂=CH₂ -103.7 Polymerization (e.g., polyethylene)
But-1-ene CH₂=CHCH₂CH₃ -6.3 Fuel additive, alkylation reactions
Isobutylene (CH₃)₂C=CH₂ -6.9 Rubber production, antioxidants

Key Observations :

  • (1-¹³C)Prop-1-ene’s lower boiling point compared to but-1-ene (-47.7°C vs. -6.3°C) reflects its smaller molecular size and weaker van der Waals forces.
  • Ethylene’s higher reactivity in polymerization contrasts with (1-¹³C)prop-1-ene’s use in controlled isotopic studies .

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